molecular formula C8H11N3O B13645797 6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one

6-(Pyrrolidin-3-yl)pyridazin-3(2H)-one

Cat. No.: B13645797
M. Wt: 165.19 g/mol
InChI Key: SRKTYRRCSOKFNG-UHFFFAOYSA-N
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Description

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of pyrrolidine derivatives with appropriate pyridazinone precursors. One common method involves the use of reductive amination reactions, where pyrrolidine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as cobalt or nickel can be used to facilitate regio- and enantioselective hydroalkylation reactions, providing high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor structure .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.

    Pyridazinone: A six-membered ring with two nitrogen atoms and a ketone group.

    Pyrrolizine: A fused bicyclic structure containing a pyrrolidine ring.

Uniqueness

6-(pyrrolidin-3-yl)-2,3-dihydropyridazin-3-one is unique due to its fused ring structure, which combines the properties of both pyrrolidine and pyridazinone. This fusion enhances its potential biological activity and allows for greater structural diversity in drug design .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-pyrrolidin-3-yl-1H-pyridazin-6-one

InChI

InChI=1S/C8H11N3O/c12-8-2-1-7(10-11-8)6-3-4-9-5-6/h1-2,6,9H,3-5H2,(H,11,12)

InChI Key

SRKTYRRCSOKFNG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NNC(=O)C=C2

Origin of Product

United States

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